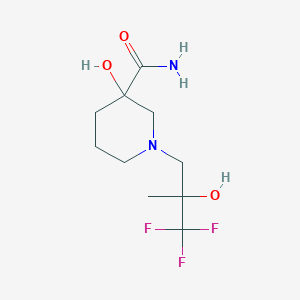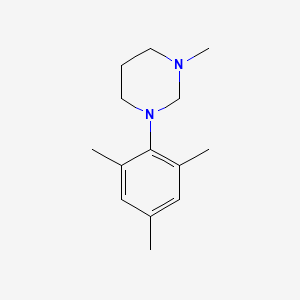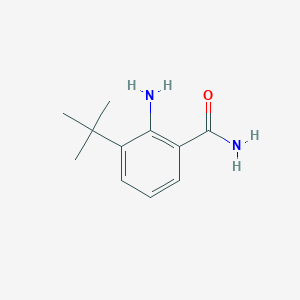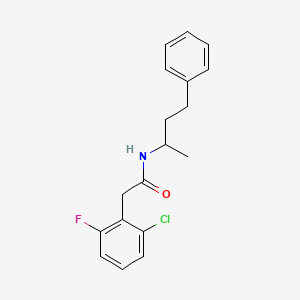
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a complex structure with both aromatic and aliphatic components, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the aromatic amine: The initial step involves the preparation of 2-chloro-6-fluoroaniline through a halogenation reaction.
Acylation: The aromatic amine is then acylated using acetic anhydride to form 2-(2-chloro-6-fluorophenyl)acetamide.
Alkylation: The final step involves the alkylation of the acetamide with 4-phenylbutan-2-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonyl derivatives, depending on the specific reaction conditions.
科学研究应用
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and advanced materials.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, potentially leading to new therapeutic agents.
作用机制
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)amine: Similar in structure but lacks the acetamide group.
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)ethanamide: Similar but with an ethanamide group instead of acetamide.
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C18H19ClFNO |
|---|---|
分子量 |
319.8 g/mol |
IUPAC 名称 |
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C18H19ClFNO/c1-13(10-11-14-6-3-2-4-7-14)21-18(22)12-15-16(19)8-5-9-17(15)20/h2-9,13H,10-12H2,1H3,(H,21,22) |
InChI 键 |
LCWOHVDXMHVDHU-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



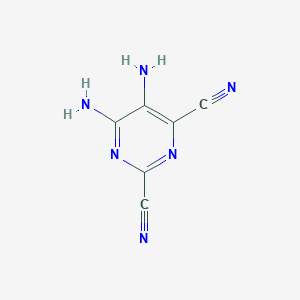
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)

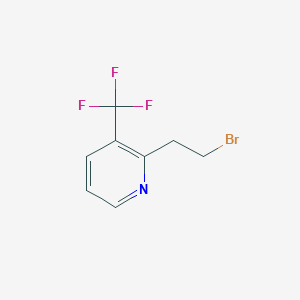
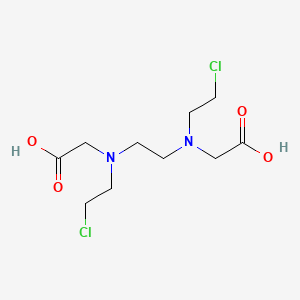
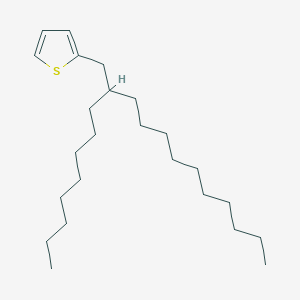
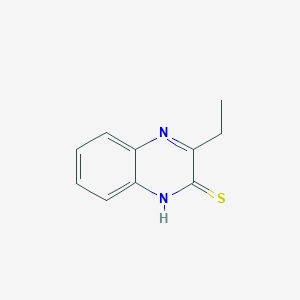
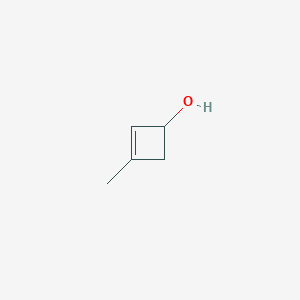
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
